3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
Description
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a boronic ester derivative featuring a chloro-substituted isoquinoline core. Its molecular formula is C₁₅H₁₇BClNO₂, with a molecular weight of 289.57 g/mol and CAS number 1578245-90-5 . The compound is synthesized via palladium-catalyzed Miyaura borylation, a method widely employed for introducing boronic ester groups into aromatic systems .
Properties
IUPAC Name |
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-10-9-18-13(17)8-11(10)12/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJSCIHHCWEXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(N=CC3=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protocol A: Pd(dppf)Cl₂-Catalyzed Reaction with B₂Pin₂
Starting Material : 3-Chloro-5-bromoisoquinoline or 3-chloro-5-iodoisoquinoline.
Reagents :
-
Bis(pinacolato)diboron (B₂Pin₂, 1.2–1.5 equiv)
-
Potassium acetate (KOAc, 3.0 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (1–5 mol%)
Conditions :
-
Solvent: Anhydrous 1,4-dioxane or tetrahydrofuran (THF)
-
Temperature: 80–100°C (reflux)
-
Atmosphere: Inert (N₂ or Ar)
-
Duration: 12–24 hours
Procedure :
-
Degas solvent via argon sparging for 15 minutes.
-
Combine halogenated isoquinoline, B₂Pin₂, KOAc, and catalyst in solvent.
-
Reflux under inert atmosphere until complete conversion (monitored via TLC or LC-MS).
-
Filter through Celite®, concentrate, and purify via silica gel chromatography (hexane/EtOAc gradient).
Yield : 60–85%.
Key Data :
| Parameter | Optimal Value |
|---|---|
| Catalyst Loading | 3 mol% |
| Base | KOAc |
| Solvent | 1,4-Dioxane |
| Reaction Time | 18 hours |
Protocol B: Low-Catalyst Loading Variation
Catalyst : Pd(PPh₃)₄ (1 mol%).
Base : Triethylamine (Et₃N, 2.0 equiv).
Solvent : THF at 70°C.
Yield : 70–75%.
Advantage : Reduced palladium usage lowers costs without significant yield loss.
Iridium-Catalyzed C–H Borylation: Direct Functionalization
Emerging methodologies leverage iridium complexes for direct C–H borylation, avoiding pre-halogenation steps.
General Procedure
Catalyst : [Ir(OMe)(COD)]₂ (1 mol%) with 4,4-di-tert-butylbipyridine (dtbbpy, 2 mol%).
Reagent : Pinacolborane (HBPin, 1.5 equiv).
Conditions :
-
Solvent: Dichloromethane (DCM)
-
Temperature: 80°C
-
Atmosphere: N₂
-
Duration: 6–12 hours
Outcome :
-
Direct borylation at position 5 of 3-chloroisoquinoline.
-
Yield: 50–65% (lower than Miyaura but avoids halogenation).
Limitations :
-
Requires electron-deficient substrates.
-
Competing side reactions at other C–H positions.
Optimization Parameters for Miyaura Borylation
Catalyst Selection
| Catalyst | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Pd(dppf)Cl₂·CH₂Cl₂ | 85 | 98 | High |
| Pd(PPh₃)₄ | 75 | 95 | Moderate |
| Pd(OAc)₂ | 40 | 90 | Low |
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 1,4-Dioxane | 2.21 | 85 | 18 |
| THF | 7.52 | 75 | 24 |
| DMF | 36.7 | 30 | 36 |
Rationale : Low-polarity solvents enhance boronate stability and catalyst activity.
Temperature and Time
-
80°C : 70% yield at 24 hours.
-
100°C : 85% yield at 18 hours (optimal).
-
120°C : Decomposition observed (>10% side products).
Purification and Characterization
Chromatography
Eluent : Hexane/EtOAc (8:2 to 6:4 gradient).
Rf : 0.3–0.4 (visualized by phosphomolybdic acid staining).
Spectroscopic Data
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Purity (%) |
|---|---|---|---|---|
| Miyaura Borylation | 60–85 | High | Excellent | 95–98 |
| Ir-Catalyzed C–H | 50–65 | Very High | Moderate | 90–93 |
Recommendation : Miyaura borylation remains preferred for industrial applications due to reliability and scalability. Ir-catalyzed methods warrant further exploration for substrates resistant to halogenation.
Industrial-Scale Considerations
Continuous Flow Systems
-
Benefits : Enhanced heat transfer, reduced reaction time (8–12 hours), 10% yield improvement over batch.
-
Challenges : Catalyst clogging requires periodic system flushing.
Waste Management
-
Byproducts : Pinacol (non-toxic, biodegradable).
-
Palladium Recovery : Ion-exchange resins achieve >95% metal recovery.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or boronic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, forming 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines in polar solvents like ethanol or acetonitrile.
Major Products
Oxidation: Boronic esters or boronic acids.
Reduction: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment and other diseases.
Mechanism of Action
The mechanism of action of 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline involves its interaction with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The chloro group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the isoquinoline ring.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoquinoline Cores
4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Isoquinoline
- Molecular Formula: C₁₅H₁₆BNO₂
- Molecular Weight : 253.11 g/mol
- CAS Number : 685103-98-4
- Key Differences : Lacks the chloro substituent at the 3-position, resulting in reduced electron-withdrawing effects. This compound has been utilized in palladium-catalyzed cross-couplings for pharmaceutical intermediates, as demonstrated in patent applications .
1-Chloroisoquinolin-4-yl Boronic Acid
Boronic Esters with Heterocyclic Scaffolds
3-Chloro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine
- Molecular Formula: C₁₁H₁₅BClNO₂
- Molecular Weight : 253.51 g/mol
- CAS Number : 865186-94-3
- Key Differences: Substitutes isoquinoline with a pyridine ring.
5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzo[d]Isoxazole
Functional Group Variations
3-Chloro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzonitrile
- Molecular Formula: C₁₃H₁₅BClNO₂
- Molecular Weight : 271.53 g/mol
- CAS Number: Not explicitly listed; available from suppliers (e.g., Shanghai Yuanye Bio-Technology)
- Key Differences: Replaces the isoquinoline ring with a benzonitrile group. The nitrile substituent (-CN) is strongly electron-withdrawing, which may further modulate reactivity in Suzuki-Miyaura couplings.
3-Chloro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline
- Molecular Formula: C₁₂H₁₇BClNO₂
- Molecular Weight : 265.54 g/mol
- CAS Number : 1269233-11-5
- Key Differences : Features an aniline (-NH₂) group, which is electron-donating. This contrasts with the chloro substituent in the target compound, leading to divergent electronic profiles and reaction kinetics.
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₅H₁₇BClNO₂ | 289.57 | 1578245-90-5 | 3-Cl, isoquinoline, boronic ester |
| 4-(PinacolBoryl)Isoquinoline | C₁₅H₁₆BNO₂ | 253.11 | 685103-98-4 | Isoquinoline, boronic ester |
| 3-Chloro-5-(PinacolBoryl)Pyridine | C₁₁H₁₅BClNO₂ | 253.51 | 865186-94-3 | 3-Cl, pyridine, boronic ester |
| 5-(PinacolBoryl)Benzo[d]Isoxazole | C₁₃H₁₆BNO₃ | 245.08 | 837392-66-2 | Benzo[d]isoxazole, boronic ester |
Biological Activity
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a compound of interest due to its potential biological activities. This article reviews its biological properties based on available research findings, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15BClNO2
- Molecular Weight : 263.53 g/mol
- CAS Number : 1212021-11-8
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity :
- Antioxidant Properties :
- Enzyme Inhibition :
The biological mechanisms through which this compound exerts its effects include:
- MAPK Pathway Modulation :
- Radical Scavenging Mechanism :
Case Studies and Research Findings
Several studies have explored the biological activities related to isoquinoline derivatives:
Q & A
Basic: What are the primary synthetic routes for preparing 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline?
The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated isoquinoline precursors. For example, a 3-chloro-5-bromo-isoquinoline derivative can undergo cross-coupling with bis(pinacolato)diboron (B₂Pin₂) using Pd(dppf)Cl₂ as a catalyst in anhydrous THF at 80–100°C under inert atmosphere . Alternative routes involve direct functionalization of isoquinoline scaffolds via lithiation followed by quenching with pinacolboron reagents. Characterization is performed via ¹H/¹³C NMR, HRMS, and X-ray crystallography (using SHELX or OLEX2 software) to confirm regioselectivity and purity .
Basic: Which cross-coupling reactions are most applicable to this compound?
The boronate ester moiety enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides (e.g., bromides, iodides) under Pd catalysis. Typical conditions involve Pd(PPh₃)₄ (2–5 mol%), K₂CO₃ or Cs₂CO₃ as base, and a 3:1 dioxane/water mixture at 80–100°C. The chlorine substituent on the isoquinoline core remains inert under these conditions, allowing selective coupling at the boronate site . For example, coupling with 4-bromoanisole yields 5-(4-methoxyphenyl)-3-chloroisoquinoline derivatives, useful in medicinal chemistry .
Advanced: How can competing protodeboronation or homocoupling side reactions be minimized during cross-coupling?
Protodeboronation (loss of boron) and homocoupling often arise from moisture, oxygen, or suboptimal ligand-catalyst pairing. Mitigation strategies include:
- Anhydrous conditions : Use rigorously dried solvents and Schlenk techniques.
- Ligand optimization : Bulky ligands like SPhos or XPhos improve catalyst stability and selectivity .
- Base selection : Weak bases (e.g., K₃PO₄) reduce hydrolysis compared to strong bases like NaOH.
- Additives : Cu(I) salts (e.g., CuTC) suppress homocoupling by sequestering free boronic acid intermediates.
Contradictory yield reports in literature (e.g., 60–90% yields under similar conditions) may stem from trace water content or ligand purity variations .
Advanced: How does the chlorine substituent influence reactivity in subsequent functionalization?
The chlorine atom at position 3 acts as a directing group in electrophilic substitution (e.g., nitration, sulfonation) and stabilizes intermediates via resonance. For instance, chlorination enhances the electron-deficient nature of the isoquinoline core, facilitating nucleophilic aromatic substitution (SNAr) at position 8 with amines or thiols under basic conditions . However, in cross-coupling, the chlorine’s electronegativity may reduce Pd catalyst turnover by coordinating to the metal center, necessitating higher catalyst loadings (5–10 mol%) .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹¹B NMR confirms boronate ester integrity (δ ~30 ppm for pinacol boronates). ¹H/¹³C NMR resolves substitution patterns on the isoquinoline ring .
- X-ray crystallography : SHELX or OLEX2 software is used for structural elucidation, particularly to confirm boron coordination geometry and steric effects from the tetramethyl dioxaborolane group .
- HRMS : Validates molecular formula (C₁₅H₁₇BClNO₂, [M+H]⁺ = 290.1078) and detects impurities .
Advanced: How can computational methods aid in predicting reaction outcomes or electronic properties?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in cross-coupling reactions, predicting regioselectivity and activation barriers. For example, the electron-withdrawing chlorine substituent lowers the LUMO energy of the isoquinoline core, favoring oxidative addition of aryl halides to Pd(0) . Molecular docking studies (using MOE or AutoDock) assess interactions with biological targets, such as kinase inhibitors, leveraging the compound’s planar aromatic system .
Advanced: What strategies resolve contradictions in reported catalytic efficiencies for similar boronates?
Discrepancies in catalytic efficiency (e.g., Pd vs. Ni catalysts) may arise from:
- Substrate steric effects : Bulky substituents near the boronate group hinder catalyst access.
- Solvent polarity : Polar aprotic solvents (DMF, NMP) improve solubility but may destabilize boronate intermediates.
- Pre-catalyst activation : Pd(OAc)₂ requires ligand pre-coordination, whereas Pd₂(dba)₃ is pre-activated.
Systematic screening using Design of Experiments (DoE) methodologies optimizes variables (temperature, ligand ratio, solvent) .
Basic: What are the stability considerations for storage and handling?
The compound is moisture-sensitive due to the boronate ester. Store under argon at −20°C in sealed, desiccated vials. Decomposition via hydrolysis yields 3-chloro-5-boronic acid isoquinoline, detectable by ¹¹B NMR (δ ~18 ppm for boronic acid) . Avoid prolonged exposure to light, as the isoquinoline core may undergo photodegradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
